Product packaging for Imidazolidine dihydrochloride(Cat. No.:)

Imidazolidine dihydrochloride

Cat. No.: B13665418
M. Wt: 145.03 g/mol
InChI Key: DBDWEKIVKGVZEL-UHFFFAOYSA-N
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Description

Imidazolidine dihydrochloride is a chemical reagent featuring a saturated, cyclic aminal core, which is provided as a stable salt form for research applications . The imidazolidine scaffold is a fundamental structure in organic and medicinal chemistry, serving as a key precursor to N-heterocyclic carbenes (NHCs), which are widely used as organocatalysts and ligands in transition-metal chemistry . This dihydrochloride salt offers enhanced handling properties for synthetic studies, including the development of chiral imidazolidines, which are valuable as chiral auxiliaries and ligands in diastereoselective and enantioselective reactions . Researchers also utilize imidazolidine derivatives as building blocks in the synthesis of more complex natural product analogs and pharmacologically active compounds . The structural motif is found in various biologically active molecules, and as such, this reagent is a valuable compound for investigations in drug discovery and development . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10Cl2N2 B13665418 Imidazolidine dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H10Cl2N2

Molecular Weight

145.03 g/mol

IUPAC Name

imidazolidine;dihydrochloride

InChI

InChI=1S/C3H8N2.2ClH/c1-2-5-3-4-1;;/h4-5H,1-3H2;2*1H

InChI Key

DBDWEKIVKGVZEL-UHFFFAOYSA-N

Canonical SMILES

C1CNCN1.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for Imidazolidine Dihydrochloride and Its Derivatives

Classical and Contemporary Approaches to Imidazolidine (B613845) Ring Formation

The construction of the imidazolidine ring can be achieved through several robust synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

The most fundamental and widely utilized method for synthesizing the imidazolidine ring is the cyclocondensation reaction between a 1,2-diamine and an aldehyde or, less commonly, a ketone. nih.govchemicalbook.com This reaction typically proceeds by forming a di-Schiff base intermediate, which then undergoes intramolecular cyclization. nih.gov The process is often catalyzed by acid and may involve the azeotropic removal of water to drive the reaction to completion. rsc.org

Historically, simple procedures involved reacting N,N'-disubstituted ethylenediamines with aldehydes like formaldehyde (B43269), often at mild temperatures, to yield 1,3-dialkylimidazolidines. nih.gov More complex variations have been developed to synthesize highly substituted and functionalized imidazolidines. For instance, the reaction of N,N′-bis(2-pyrimidinyl)methanediamine with glyoxal (B1671930) in the presence of formic acid leads to the formation of 4,5-dihydroxy or 4,5-dialkoxy imidazolidines, with the solvent playing a key role in determining the final product. rsc.orgresearchgate.net The stereochemistry of these reactions often favors the formation of the more thermodynamically stable trans isomer. nih.govrsc.org

Table 1: Examples of Cyclocondensation Reactions for Imidazolidine Synthesis

Diamine Component Carbonyl Component Catalyst/Conditions Product Yield Reference
N,N'-disubstituted ethylenediamines Various aldehydes Water suspension, room temp. Tetrahydroimidazoles 86-95% nih.gov
N,N′-dimethylethylenediamine Thiophene-2-carboxaldehyde Benzene, reflux 1,3-Dimethyl-2-(thiophen-2-yl)imidazolidine 70-81% rsc.org
N,N′-bis(2-pyrimidinyl)methanediamine Glyoxal Formic acid, refluxing acetonitrile (B52724) trans-4,5-Dihydroxy-1,3-bis(2-pyrimidinyl)imidazolidine 85% rsc.org
1,2-bis(p-chlorobenzylamino)ethane Various aldehydes Absolute alcohol, room temp. or 65 °C 2-Substituted-1,3-bis(p-chlorobenzyl)imidazolidines 21-85% nih.govrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient and atom-economical route to complex molecules like imidazolidines. mdpi.comacs.org These strategies are valued for their ability to rapidly generate diverse molecular libraries from simple starting materials. acs.org

One notable example is the palladium-catalyzed three-component reaction involving imines, acid chlorides, and carbon monoxide, which initially forms imidazolinium carboxylates that can be subsequently converted to imidazolines. mdpi.com Another approach involves a four-component reaction of amines, cyclic ketones, amino acids, and aldehydes, enabled by visible-light carbon nitride photocatalysis, to produce spiro-imidazolidines. acs.org These methods often proceed through a cascade of reactions, such as tandem nucleophilic addition-cycloaddition sequences, to build the heterocyclic ring. rsc.org

Table 2: Selected Multicomponent Syntheses of Imidazolidine Derivatives

Components Catalyst/Conditions Product Type Yield Reference
Amines, Aldehydes, Isocyanides Ag(I) acetate (B1210297) (catalytic) Highly substituted 2-imidazolines Good acs.org
Amines, Cyclic Ketones, Amino Acids, Aldehydes Carbon nitride photocatalyst, visible light Spiro-imidazolidines Broad scope acs.org
2,3-Allenyl amines, Aryl iodides, Imines Pd(0), K₂CO₃, 85 °C Polysubstituted imidazolidines 42-81% rsc.org
Imines, Acid Chlorides, Carbon Monoxide Palladium catalyst 2-Imidazolines (via imidazolinium carboxylates) Good mdpi.com

Reductive cyclization offers an alternative strategy for forming the imidazolidine ring, typically involving the reduction of a pre-formed cyclic or acyclic precursor. A common pathway involves the initial condensation of a 1,2-diamine with two equivalents of an aldehyde to form a di-Schiff base, which is then reduced to the corresponding N,N'-disubstituted diamine. This diamine can then be cyclized with another aldehyde to furnish the final imidazolidine product. chemicalbook.com

Another important method is the reductive coupling of imines. Low-valent titanium reagents, for instance, can catalyze the coupling of imines to form imidazolidine derivatives in good yields. rsc.org Similarly, lanthanide-based zirconocene (B1252598) equivalents have been shown to mediate the reductive coupling of imines, affording imidazolidines with high diastereoselectivity under mild conditions. nih.govrsc.org A visible-light-induced intramolecular cyclization of 1,2-diamine derivatives, using a ruthenium-based photoredox catalyst, also provides highly substituted tetrahydroimidazoles with high diastereoselectivity. nih.govrsc.org

Table 3: Examples of Reductive Cyclization for Imidazolidine Synthesis

Precursor(s) Reagent/Catalyst Conditions Product Type Yield Reference
Imines TiCl₄/Mg powder THF, 25 °C, 10 hours Imidazolidine derivatives 54-74% rsc.org
1,2-Diamine derivatives Ru(bpy)₃Cl₂, O₂ Visible light, room temp. Tetrahydroimidazole derivatives 45-94% nih.govrsc.org
Imines Lanthanide-zirconocene equivalent THF, 1.5-12 hours Diastereoselective imidazolidines 70-85% nih.govrsc.org
1,3-Diarylimidazolinium chlorides Lithium aluminium hydride (LiAlH₄) Ether, 23 °C, 2 hours 1,3-Diarylimidazolidines 52-74% rsc.org

Strategies for Dihydrochloride (B599025) Salt Formation

Once the imidazolidine free base is synthesized, it is often converted into a salt to improve its stability, handling, and solubility, particularly for pharmaceutical applications. The dihydrochloride salt is formed by treating the imidazolidine base with two molar equivalents of hydrochloric acid. google.com

The basicity of the two nitrogen atoms in the imidazolidine ring allows for the formation of either a mono-salt or a di-salt. When one molar equivalent of acid is used, the mono-salt is typically formed. However, using two or more molar equivalents of a strong inorganic acid like hydrochloric acid ensures the protonation of both nitrogen atoms, resulting in the precipitation of the imidazolidine dihydrochloride. google.com The reaction is commonly carried out by dissolving the imidazolidine base in a suitable solvent, such as ethanol, ether, or isopropyl alcohol, and then introducing dry hydrogen chloride gas or a solution of HCl in an appropriate solvent. google.comprimescholars.com The resulting dihydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration. google.comgoogle.com

For example, 1,3-dibenzylimidazolidine can be converted to its dihydrochloride salt by heating with a 37% formaldehyde solution and N,N'-dibenzylethylenediamine-dihydrochloride, followed by cooling to crystallize the product. google.com In another instance, a synthesized imidazoline (B1206853) derivative is treated with methanol (B129727) and concentrated hydrochloric acid, followed by distillation and cooling to precipitate the hydrochloride salt. google.com

Asymmetric Synthesis and Stereochemical Control

The development of methods for the asymmetric synthesis of imidazolidines is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity and efficacy as chiral ligands. rsc.orgnih.gov Strategies to control stereochemistry include the use of chiral substrates, chiral auxiliaries, and chiral catalysts.

One powerful approach is the 1,3-dipolar cycloaddition between an azomethine ylide and an imine. nih.govrsc.org The use of chiral auxiliaries, such as nonracemic p-tolylsulfinimines, can direct the stereochemical outcome of the cycloaddition, leading to N-sulfinylimidazolidines with a high degree of stereo control. nih.govrsc.org The presence of a Lewis acid can even reverse the diastereoselectivity of the process. rsc.org

Catalytic asymmetric methods are highly sought after. Chiral bisoxazoline copper complexes have been merged with visible-light photoredox catalysis in a decarboxylative radical coupling/cyclization of glycine (B1666218) derivatives, aldehydes, and imines to produce various chiral imidazolidines with high yields and enantioselectivities (up to 95% ee). rsc.org Similarly, silver(I) catalysts paired with chiral ligands have been used in tandem [3 + 2] cycloaddition/1,4-addition reactions to afford imidazolidine derivatives with excellent diastereo- and enantioselectivities. acs.org Organocatalysis, using bifunctional squaramide catalysts, has also enabled the highly diastereo- and enantioselective synthesis of 2,4-disubstituted imidazolidines through a formal [3 + 2] cyclization. nih.gov

Table 4: Asymmetric Approaches to Chiral Imidazolidines

Method Catalyst/Auxiliary Key Features Stereoselectivity Reference
1,3-Dipolar Cycloaddition Nonracemic p-tolylsulfinimines High degree of stereo control High diastereoselectivity nih.govrsc.org
Domino Addition-Aza-Michael Bifunctional squaramide organocatalyst Formal [3+2] cyclization High diastereo- and enantioselectivity nih.gov
Copper/Photoredox Catalysis Chiral bisoxazoline copper complex Decarboxylative radical coupling/cyclization Up to 96% yield, up to 95% ee rsc.org
Tandem Cycloaddition/1,4-Addition Ag(I) with chiral ligand Reaction of azomethine ylide and aza-o-quinone methides Excellent diastereo- and enantioselectivities acs.org
Cyclocondensation Chiral diamines and aldehydes Brønsted acid catalysis High diastereoselectivities nih.gov

Green Chemistry Approaches in Imidazolidine Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for imidazolidine synthesis. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

A key development is the use of water as a reaction solvent. The synthesis of tetrahydroimidazoles via the condensation of aldehydes with N,N'-disubstituted ethylenediamines has been successfully performed in a water suspension medium at room temperature, achieving high yields and simplifying product isolation. nih.govnih.gov Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and often improving yields compared to conventional heating methods. bibliotekanauki.pl For example, the synthesis of a thioxoimidazolidine derivative was achieved in higher yield and with a shorter reaction time under microwave irradiation compared to refluxing in DMF. bibliotekanauki.pl

Electrochemical synthesis offers another sustainable alternative by using electricity to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. An ethanol-catalyzed electrochemical multicomponent synthesis of imidazolidine-fused sulfamidates from N-sulfonyl ketimines, N-arylglycines, and formaldehyde has been developed, which proceeds under mild, energy-saving, and organic oxidant-free conditions. rsc.org Furthermore, the use of solvent-free conditions, as seen in the guanidinium (B1211019) chloride-catalyzed cyclocondensation of heteroarylamines, benzaldehydes, and glyoxal, represents a highly efficient and green protocol. rsc.org

Table 5: Green Chemistry Strategies in Imidazolidine Synthesis

Green Approach Reaction Type Conditions Advantages Reference
Water as Solvent Condensation Water suspension, room temperature Eco-friendly, simple work-up, high yields nih.govnih.gov
Microwave Irradiation Cyclocondensation Microwave heating Reduced reaction time, improved yields bibliotekanauki.pl
Electrosynthesis Multicomponent Reaction EtOH-catalyzed, electrochemical cell Organic oxidant-free, mild conditions, energy-saving rsc.org
Solvent-Free Cyclocondensation Guanidinium chloride catalyst, neat Reduced waste, high efficiency rsc.org
Photocatalysis Four-Component Reaction Heterogeneous catalyst, visible light Use of renewable energy, recyclable catalyst acs.org

Elucidation of Molecular Structure and Conformation

X-ray Crystallography Studies of Imidazolidine (B613845) Dihydrochloride (B599025)

X-ray crystallography is an essential technique for determining the atomic and molecular structure of a crystalline solid. numberanalytics.com By analyzing the diffraction pattern of an X-ray beam scattered by the electrons in the crystal, a three-dimensional model of the electron density can be generated, revealing the precise positions of atoms and the nature of the chemical bonds between them. numberanalytics.com For a salt like Imidazolidine Dihydrochloride, this method illuminates the geometry of the protonated imidazolidine cation, the location of the chloride anions, and the complex network of interactions that stabilize the crystal lattice.

X-ray crystallography is the definitive method for establishing the stereochemistry of chiral molecules. acs.org It can unambiguously resolve stereochemical ambiguities and confirm the spatial orientation of substituents. vulcanchem.com In cases where chiral centers are present in imidazolidine derivatives, crystallographic analysis confirms the absolute configuration (R/S) at each center. acs.orgnih.gov For the achiral this compound, crystallography would confirm the planarity or puckering of the five-membered ring and the precise spatial relationship between its constituent atoms.

The crystal packing of an ionic compound such as this compound is governed by a variety of intermolecular forces. In its crystal lattice, strong hydrogen bonds are expected to be the dominant interactions. Specifically, the protonated nitrogen atoms of the imidazolidinium cation act as hydrogen bond donors, forming strong N-H···Cl⁻ interactions with the chloride anions. biorxiv.org This type of hydrogen bonding is a critical factor in the crystal packing of hydrochloride salts. biorxiv.org

Illustrative Crystallographic Data for a Dihydrochloride Salt
ParameterDescriptionExample Data
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell.Monoclinic
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).P2₁/c
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).a = 14.4 Å, b = 7.2 Å, c = 24.5 Å α = 90°, β = 102.0°, γ = 90°
Hydrogen BondsKey hydrogen bonding interactions identified in the structure.N-H···Cl⁻, C-H···Cl⁻

Note: The data in the table is illustrative, based on a representative dihydrochloride structure biorxiv.org, and does not represent experimentally determined values for this compound.

Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. scielo.brwikipedia.org These different forms, or polymorphs, can exhibit distinct physicochemical properties. The existence of polymorphism is a common phenomenon for organic molecules and is often discovered through extensive screening experiments using various crystallization conditions. unibo.itmdpi.comacs.org Factors such as solvent choice, temperature, and pressure can influence which polymorph is formed. unibo.itmdpi.com Characterization techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are crucial for identifying and distinguishing between different polymorphic forms. mdpi.comacs.org A thorough investigation would be required to determine if this compound exhibits polymorphism.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. harvard.edu For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework and conformational dynamics in solution. researchgate.net

The ¹H and ¹³C NMR spectra of this compound provide foundational structural information. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. pitt.edu In this compound, the protonation of the two nitrogen atoms causes a significant deshielding effect, resulting in the downfield shift of proton and carbon signals adjacent to the nitrogen atoms (C2, C4, C5, and their attached protons) compared to the neutral imidazolidine molecule.

The spectrum is expected to be relatively simple, showing signals for the three distinct sets of methylene (B1212753) groups (C2-H₂, C4-H₂, and C5-H₂) and the N-H protons. The chemical shifts can vary depending on the deuterated solvent used and the concentration of the sample. pitt.edu

Expected ¹H and ¹³C NMR Data for this compound
Position¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)Rationale
C2-H₂~4.5-5.0 (s)~65-75Deshielded by two adjacent protonated nitrogen atoms.
C4/C5-H₂~3.5-4.0 (s)~45-55Deshielded by one adjacent protonated nitrogen atom.
N1/N3-H~9.0-10.0 (br s)N/AAcidic protons on positively charged nitrogen, often broad.

Note: The chemical shift values in the table are plausible estimations for illustrative purposes and are not based on reported experimental data for this compound.

Two-dimensional (2D) NMR techniques are used to resolve complex structures by correlating different nuclei through chemical bonds or through space. researchgate.netharvard.edusdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the protons on C4 and C5 if they are coupled, confirming their neighborhood. However, due to the symmetry and potential for rapid conformational changes, the C4 and C5 protons might appear as a singlet, simplifying the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). youtube.com It is invaluable for unambiguously assigning carbon signals. For instance, the proton signal around 4.5-5.0 ppm would show a correlation to the carbon signal at ~65-75 ppm, confirming their assignment to the C2 position. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). sdsu.edu It is crucial for piecing together the molecular skeleton. For this compound, an HMBC spectrum would show a correlation from the N-H protons to the C2 and C4/C5 carbon atoms, confirming the protonation sites and the ring structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. harvard.eduresearchgate.net For a small molecule like imidazolidine, NOESY can help determine the ring conformation by showing correlations between protons on the same side of the ring.

Summary of 2D NMR Information for this compound
ExperimentInformation GainedExpected Correlations
COSYIdentifies ¹H-¹H spin-spin coupling networks.Cross-peak between H4 and H5 protons.
HSQCCorrelates protons to their directly attached carbons.C2-H2 ↔ C2; C4/C5-H₂ ↔ C4/C5.
HMBCShows long-range (2-3 bond) ¹H-¹³C correlations.NH ↔ C2, C4/C5; C2-H₂ ↔ C4/C5.
NOESYIdentifies protons that are close in space.Correlations between protons on the same face of the ring, confirming conformation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an essential tool for identifying functional groups and probing the molecular structure of compounds like this compound. researchgate.net These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type, its strength, and its molecular environment. americanpharmaceuticalreview.com

In this compound, the formation of the hydrochloride salt from the parent imidazolidine base leads to distinct and predictable changes in the vibrational spectra. The most significant of these is the protonation of the two secondary amine groups (-NH-) to form secondary ammonium groups (-NH₂⁺-).

The key vibrational modes for this compound include:

N-H Stretching: In the neutral imidazolidine, N-H stretching vibrations typically appear in the 3500-3200 cm⁻¹ region. scirp.org Upon protonation to form the dihydrochloride salt, strong and often broad absorption bands corresponding to the N-H stretching of the ammonium ions (R₂NH₂⁺) are expected. These bands typically appear in a lower frequency region, often between 3200 cm⁻¹ and 2800 cm⁻¹, due to the increased bond strength and hydrogen bonding interactions with the chloride counter-ions.

N-H Bending: The N-H bending (scissoring) vibrations of the -NH₂⁺ groups are expected to appear as strong to medium intensity bands in the IR spectrum, typically in the range of 1620-1550 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups of the ring will be present in their characteristic region, typically 3000-2850 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are sensitive to the electronic environment. In the dihydrochloride salt, the C-N bonds are part of the ammonium structure, which generally shifts their stretching frequencies compared to the neutral amine. These bands are typically found in the 1250-1020 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and O-H stretching vibrations are often strong in the IR spectrum, C-H and C-C stretching vibrations are typically more intense in the Raman spectrum. americanpharmaceuticalreview.com For this compound, Raman spectroscopy would be particularly useful for analyzing the skeletal C-C and C-N vibrations of the ring. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum. americanpharmaceuticalreview.com Studies on related hydrochloride salts, such as histamine dihydrochloride, show distinct bands in the Raman spectra corresponding to the protonated ring structure. researchgate.net

Table 2: General Wavenumber Assignments for this compound based on IR and Raman Spectroscopy

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)Notes
N-H Stretch (-NH₂⁺-)3200 - 2800Strong, BroadMediumBroadening due to hydrogen bonding.
C-H Stretch (CH₂)3000 - 2850MediumStrongAsymmetric and symmetric stretches.
N-H Bend (-NH₂⁺-)1620 - 1550Strong - MediumWeakCharacteristic of secondary ammonium salts.
CH₂ Scissoring~1470 - 1440MediumMediumMethylene group deformation.
C-N Stretch1250 - 1020Strong - MediumMediumSensitive to protonation and conformation.
Ring Skeletal Modes< 1200Medium - WeakMedium - StrongComplex vibrations in the fingerprint region.

This table provides generalized assignments. Actual peak positions and intensities can vary based on the sample's physical state (solid or solution) and intermolecular interactions.

Computational and Theoretical Chemistry of Imidazolidine Dihydrochloride

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure and Geometry

No specific DFT or ab initio studies detailing the electronic structure, optimized geometry, energetic landscape, conformational preferences, or predicted spectroscopic parameters for the imidazolidine (B613845) dication (the cation of imidazolidine dihydrochloride) were found. While computational studies exist for the neutral imidazolidine molecule and various substituted derivatives, this information is not directly transferable to the doubly protonated species.

Energetic Landscape and Conformational Preferences

There is no available research that specifically maps the energetic landscape or details the conformational preferences of the imidazolidine dication. Such studies would involve analyzing the potential energy surface, identifying stable conformers, and calculating the energy barriers between them, none of which has been published for this specific ion.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

While computational methods are frequently used to predict spectroscopic data (such as NMR, IR, and Raman spectra), no studies were found that perform these predictions for imidazolidine dihydrochloride (B599025) and correlate them with experimental findings.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

No molecular dynamics (MD) simulation studies focused on this compound were identified. Such simulations would provide insight into its dynamic behavior, conformational sampling in different solvents, and interactions with counter-ions (chloride) and solvent molecules. The available literature on MD simulations is concentrated on imidazolidine derivatives in contexts like drug design or imidazolium-based ionic liquids.

Mechanistic Studies of Reactions via Transition State Analysis

There is a lack of published research on the reaction mechanisms involving this compound that employ transition state analysis. Mechanistic studies found in the literature typically concern the synthesis or reactions of various imidazolidine derivatives, not the specific dihydrochloride salt.

Quantum Chemical Characterization of Acid-Base Properties and Protonation States

While the acid-base properties of the parent imidazolidine can be inferred, specific quantum chemical characterizations of the pKa values associated with the dication, and detailed analyses of its distinct protonation states through computational methods, are not available in the searched literature. Studies on proton affinity and protonation are more common for the aromatic imidazole ring system.

Chemical Reactivity and Reaction Mechanisms of Imidazolidine Dihydrochloride

Ring-Opening and Ring-Closure Reactions

The imidazolidine (B613845) ring system is dynamic, capable of undergoing both formation (ring-closure) and cleavage (ring-opening) reactions under various conditions. Imidazolidine dihydrochloride (B599025) is often formed through ring-closure reactions and is susceptible to ring-opening, particularly through hydrolysis.

Ring-Closure Reactions:

The formation of the imidazolidine ring is a classic example of a condensation reaction. Typically, this involves the reaction of a 1,2-diamine with an aldehyde or a ketone. In the context of imidazolidine dihydrochloride, ethylenediamine (B42938) dihydrochloride is a common precursor. The general mechanism for the formation of a substituted imidazolidine from ethylenediamine and an aldehyde involves the following steps:

Formation of a Schiff Base (Imine): One of the amino groups of ethylenediamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.

Intramolecular Cyclization: The second amino group of the ethylenediamine derivative then attacks the imine carbon in an intramolecular fashion, leading to the formation of the five-membered imidazolidine ring.

A notable example is the Mannich reaction of pyrrole (B145914) with a mixture of ethylenediamine dihydrochloride and formaldehyde (B43269), which yields both N,N,N',N'-tetrakis(pyrrol-2-ylmethyl)ethane-1,2-diamine and 1,3-bis(pyrrol-2-ylmethyl)imidazolidine, demonstrating the in situ formation of the imidazolidine ring from the dihydrochloride salt of the diamine precursor rsc.org.

Ring-Opening Reactions:

The imidazolidine ring is susceptible to cleavage, most commonly through hydrolysis, which is essentially the reverse of its formation. Under acidic conditions, which are inherent to solutions of this compound, the ring can open to regenerate the constituent diamine and aldehyde. This lability is a key characteristic of aminals, the functional group class to which imidazolidines belong wikipedia.orgresearchgate.net.

The mechanism of acid-catalyzed hydrolysis involves:

Protonation: Protonation of one of the ring nitrogen atoms makes the adjacent carbon atom more electrophilic.

Nucleophilic Attack by Water: A water molecule attacks the activated carbon atom.

Ring Cleavage: Subsequent proton transfers and cleavage of the carbon-nitrogen bond lead to the opening of the ring, ultimately yielding the protonated diamine (ethylenediamine dihydrochloride) and the aldehyde.

This susceptibility to hydrolysis is a critical factor in the handling and application of this compound.

Substitution and Functionalization Reactions at Nitrogen and Carbon Centers

The nitrogen and carbon atoms of the imidazolidine ring can be targeted for substitution and functionalization, allowing for the synthesis of a diverse range of derivatives. While the dihydrochloride salt itself might not be the direct substrate for all these reactions due to the protonated nitrogens, its precursor, ethylenediamine, or the free base form of imidazolidine are commonly used.

Functionalization at Nitrogen Centers:

The nitrogen atoms of the imidazolidine ring behave as secondary amines and can undergo reactions typical of this functional group, such as alkylation, acylation, and arylation. For instance, N,N'-diacylimidazolidines can be prepared by condensing 1,2-diamines with aldehydes, followed by acylation of the resulting unsubstituted imidazolidine with acid chlorides or anhydrides rsc.org. Copper-catalyzed reactions of aziridines with N-alkylanilines can also produce functionalized imidazolidines through a process involving nucleophilic ring opening, sp³ C-H functionalization, and C-N bond formation nih.gov.

Functionalization at Carbon Centers:

The C2 carbon of the imidazolidine ring, situated between the two nitrogen atoms, is the most common site for substitution, typically introduced via the carbonyl compound used in the ring-forming condensation reaction rsc.orgnih.gov. A wide variety of aldehydes and, to a lesser extent, ketones can be used to install different substituents at this position rsc.orgnih.gov. Furthermore, the removal of both hydrogens from the C2 position leads to the formation of N-heterocyclic carbenes (NHCs), a highly important class of organocatalysts and ligands for transition metals wikipedia.orgresearchgate.net.

The table below summarizes some examples of functionalization reactions leading to substituted imidazolidines.

Reaction TypeReagentsFunctionalization SiteProduct TypeReference
N-AcylationAcid chlorides, Acid anhydridesNitrogenN,N'-Diacylimidazolidines rsc.org
C2-SubstitutionVarious aldehydes and ketonesCarbon (C2)2-Substituted imidazolidines rsc.orgnih.gov
N-ArylationAryl halides (with catalyst)NitrogenN-Arylimidazolidines
C-H FunctionalizationAziridines, N-alkylanilines (Cu-catalyzed)CarbonSubstituted imidazolidines nih.gov

Oxidation and Reduction Chemistry

The imidazolidine ring can participate in both oxidation and reduction reactions, leading to compounds with different saturation levels or the introduction of new functional groups.

Oxidation:

The imidazolidine ring can be oxidized to form imidazolines or imidazoles. This transformation represents an increase in the degree of unsaturation within the ring. For example, the oxidation of substituted imidazolidin-4-ones has been reported as a method for preparing 4,5-dihydro-1H-imidazol-5-ones researchgate.net. The atmospheric oxidation of related imidazole compounds initiated by hydroxyl radicals has also been studied, indicating the susceptibility of the heterocyclic ring to oxidative degradation rsc.org.

Reduction:

Reduction of the imidazolidine ring itself is not a common reaction as it is already a saturated heterocycle. However, the reverse process, the reduction of an imidazoline (B1206853) to an imidazolidine, is a known transformation. A plausible mechanism for this involves a single electron transfer (SET) reduction researchgate.net. Imidazolidines have also been investigated as hydride sources for the formation of late transition-metal monohydrides, where the imidazolidine is oxidized to an imidazolinium cation in the process of reducing a metal complex researchgate.net.

Hydrolysis and Stability Studies under Varying Chemical Conditions

The stability of this compound is significantly influenced by the chemical environment, particularly pH. As a salt of a weak base and a strong acid, its solutions are acidic, and the compound is generally more stable under these conditions than the free base would be in a neutral or basic environment.

Hydrolysis:

As discussed in the ring-opening section, imidazolidines are susceptible to hydrolysis. The reaction is catalyzed by acid, and the rate of hydrolysis is dependent on the pH of the solution wikipedia.orgresearchgate.net. In acidic media, the equilibrium favors the protonated diamine and the aldehyde. The hydrolysis of related five-membered heterocyclic compounds, such as oxazolidines, has been studied in detail, showing that the hydrolysis rates are subject to general acid-base catalysis and are strongly pH-dependent nih.gov. For imidazolidines, the hydrolysis process is generally faster in alkaline conditions compared to acidic and neutral water for certain derivatives like imidacloprid researchgate.net.

The general trend for the stability of the imidazolidine ring is:

Acidic pH: Prone to hydrolysis, leading to ring opening. The dihydrochloride salt form inherently creates an acidic environment in aqueous solution.

Neutral pH: Stability is variable and depends on the substituents on the ring.

Basic pH: The free base is more prevalent, and while hydrolysis can still occur, the rate may be slower than in strongly acidic conditions for the parent compound.

Stability:

The stability of this compound in the solid state is generally good, making it a convenient form for storage and handling. However, its stability in solution is a critical consideration. The presence of the hydrochloride salt enhances its water solubility but also predisposes it to hydrolysis. For pharmaceutical applications, in-use stability testing is crucial to determine the shelf-life of a product after opening or reconstitution edaegypt.gov.eg.

Catalytic Transformation Reactions Involving this compound (e.g., as a substrate or intermediate)

Imidazolidine derivatives, and by extension this compound as a precursor, play significant roles in catalysis, acting as substrates, intermediates, or catalysts themselves.

This compound as a Precursor to Catalysts:

One of the most important applications of imidazolidines in catalysis is as precursors to N-heterocyclic carbenes (NHCs). The deprotonation of an imidazolinium salt, which can be derived from an imidazolidine, yields a stable carbene. These NHCs are widely used as ligands in organometallic chemistry and as organocatalysts in their own right rsc.org. The synthesis of these NHC precursors often starts from diamines like ethylenediamine dihydrochloride.

Imidazolidine Derivatives as Organocatalysts:

Chiral imidazolidinone catalysts, derived from the imidazolidine scaffold, are effective in a variety of enantioselective organocatalytic reactions. These catalysts operate through the formation of a chiral iminium ion intermediate with the substrate.

This compound in Catalytic Cycles:

Imidazolidine derivatives can act as intermediates in catalytic cycles. For example, in certain catalytic hydrogen storage applications, imidazolidines can be dehydrogenated to release hydrogen gas, with the reverse reaction being the hydrogenation of the corresponding imidazolinium salt researchgate.net. This compound, or its corresponding free base, could potentially serve as a hydrogen donor in such systems.

The table below provides an overview of the roles of imidazolidine derivatives in catalytic transformations.

Catalytic RoleDescriptionExampleReference
Catalyst PrecursorServes as a starting material for the synthesis of catalysts.Synthesis of N-heterocyclic carbene (NHC) precursors from ethylenediamine dihydrochloride. rsc.org
OrganocatalystThe imidazolidine scaffold is part of a molecule that directly catalyzes a reaction.Chiral imidazolidinones in asymmetric synthesis.
Catalytic IntermediateForms transiently within a catalytic cycle.Dehydrogenation of imidazolidines for hydrogen storage. researchgate.net
Hydride SourceDonates a hydride in a reduction reaction.Reduction of transition-metal halides. researchgate.net

Applications of Imidazolidine Dihydrochloride in Advanced Chemical Systems

Role as Chiral Ligands in Asymmetric Catalysis

The imidazolidine (B613845) scaffold is fundamental in the design of chiral ligands for asymmetric catalysis, a field dedicated to synthesizing specific enantiomers of chiral molecules. rsc.org When coordinated with a metal center, these chiral ligands create a stereochemically defined environment that directs the stereochemical outcome of a reaction, leading to high enantioselectivity. beilstein-archives.orgthieme-connect.com

Derivatives of imidazolidine, such as imidazolidin-4-ones and imidazolidine-pyridines, have been successfully employed as chiral ligands in combination with metal ions like copper(II). thieme-connect.combeilstein-journals.org These complexes have proven to be highly effective catalysts for various carbon-carbon bond-forming reactions. For instance, copper(II) complexes of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have demonstrated exceptional efficiency in asymmetric Henry reactions, achieving enantiomeric excesses (ee) up to 97%. beilstein-journals.orgsemanticscholar.org The stereochemical configuration of the ligand itself—whether cis or trans—can dictate which enantiomer of the product is formed. beilstein-journals.org For example, cis-configuration ligands have been shown to yield the S-enantiomer, while trans-ligands produce the R-enantiomer. beilstein-journals.org

The versatility of these ligands is further highlighted by their successful application in other significant reactions, including the Friedel-Crafts alkylation of indoles with nitroolefins, expanding their utility in synthesizing complex chiral molecules. nih.gov

Table 1: Performance of Imidazolidine-Based Chiral Ligands in Asymmetric Catalysis
Ligand TypeMetal IonReaction TypeSubstratesEnantiomeric Excess (ee)
cis-2-(pyridin-2-yl)imidazolidin-4-one derivativeCu(II)Henry ReactionAldehydes, NitromethaneUp to 97% (S-enantiomer) beilstein-journals.orgsemanticscholar.org
trans-2-(pyridin-2-yl)imidazolidin-4-one derivativeCu(II)Henry ReactionAldehydes, NitromethaneUp to 96% (R-enantiomer) beilstein-journals.orgsemanticscholar.org
Imidazolidine-phenylpyridine (L2b)Cu(II)Henry ReactionCyclohexanecarboxaldehyde, Nitromethane71% thieme-connect.com
2,5-bis(oxazolinyl)thiophene (L5)Cu(II)Friedel-Crafts AlkylationIndole, p-fluoronitrostyreneUp to 81% nih.gov

Precursors to N-Heterocyclic Carbenes (NHCs) and their Coordination Chemistry

Imidazolidine dihydrochloride (B599025) is a key precursor for the synthesis of imidazolinium salts, which are the direct precursors to saturated N-Heterocyclic Carbenes (NHCs), often referred to as imidazolin-2-ylidenes. nih.gov NHCs are a class of stable carbene compounds that have become ubiquitous as ancillary ligands in transition metal chemistry due to their strong σ-donating properties and the stability they impart to metal complexes. scripps.eduorientjchem.org

The synthesis of NHCs from imidazolidine derivatives typically involves a two-step process:

N-alkylation/arylation: The nitrogen atoms of the imidazolidine ring are functionalized with desired substituent groups.

Deprotonation: The resulting imidazolinium salt (the dihydrochloride is a form of this) is treated with a strong base to remove the proton from the C2 carbon, yielding the neutral NHC. nih.gov

The electronic properties of the resulting NHC can be tuned by varying the substituents on the nitrogen atoms and the backbone of the heterocycle. Saturated imidazolidine-based NHCs (often denoted as SIMes or SIPr, depending on the N-substituents) are known to be stronger electron donors compared to their unsaturated imidazole-based counterparts (IMes or IPr). scripps.edu This strong electron donation enhances the stability and reactivity of the metal center in catalytic applications. researchgate.net

NHC ligands derived from imidazolidines form robust bonds with a wide array of transition metals, main group elements, lanthanides, and actinides. nih.govresearchgate.net These metal-NHC complexes are highly effective catalysts for a multitude of organic transformations, including olefin metathesis, C-C coupling reactions, and hydroformylation. orientjchem.org The coordination chemistry is well-defined, typically with a pseudotetrahedral geometry around the metal center, as observed in various iron-NHC complexes. nih.gov

Organocatalysis Mediated by Imidazolidine Scaffolds

Beyond their role in metal-based catalysis, imidazolidine scaffolds are central to the field of organocatalysis, where a small organic molecule accelerates a chemical reaction without the need for a metal. Chiral imidazolidinones, particularly those developed by MacMillan and coworkers, are among the most prominent classes of organocatalysts. These catalysts are typically used as their hydrochloride salts, which are activated under reaction conditions.

The catalytic cycle generally proceeds through the formation of a transient iminium ion. The secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst scaffold directs the approach of the nucleophile, leading to a highly enantioselective transformation.

This mode of activation has been successfully applied to a wide range of important asymmetric reactions. rsc.org

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Imidazolidinone Scaffolds
Reaction TypeCatalyst ExampleReactantsOutcome
Diels-Alder Reaction(5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochlorideα,β-Unsaturated aldehydes, DienesExcellent yields and enantioselectivities for [4+2]-cycloadducts.
Friedel-Crafts Alkylation(2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinoneIndoles, α,β-Unsaturated aldehydesHigh levels of enantioselectivity for the alkylated products.
1,3-Dipolar CycloadditionSecond-generation MacMillan catalyst hydrochloride saltNitrones, ArylpropionaldehydesGood to excellent enantiomeric ratios for 4-isoxazolines. acs.org
α-Alkylation of AldehydesImidazolidinone catalystAldehydes, Electrophiles generating stabilized carbenium ionsEffective and simple route for α-alkylation. rsc.org

Material Science Applications

The unique chemical properties of the imidazolidine ring have led to its exploration in material science, particularly in the development of functional materials.

One notable application is in corrosion inhibition. Certain imidazolidine derivatives have been identified as effective corrosion inhibitors for steel in acidic environments. tandfonline.com For example, 2-(nitromethylene) imidazolidine (IMD) has demonstrated superior performance compared to analogous oxazolidine compounds in protecting SAE 1020 steel in hydrochloric acid solutions. tandfonline.com Electrochemical studies have shown that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic corrosion reactions. tandfonline.com The inhibition mechanism involves the adsorption of the imidazolidine molecules onto the steel surface, forming a protective film that acts as a barrier to the corrosive medium. Theoretical calculations suggest that this adsorption is facilitated by donor-acceptor interactions between the lone pair electrons of the heterocyclic nitrogen atoms and the vacant d-orbitals of the iron atoms on the metal surface. tandfonline.com

Furthermore, the imidazole and imidazolium (B1220033) structures, for which imidazolidines are precursors, are used in the synthesis of specialty polymers. researchgate.net These polymers can possess unique properties such as ionic conductivity, making them suitable for applications in polyelectrolytes, hydrogels, and as antimicrobial agents. researchgate.net

Electrochemical Properties and Redox Behavior

The electrochemical properties of imidazolidine derivatives are of interest for their potential use in molecular electronics and redox-active materials. Studies on imidazolidine nitroxides have provided insight into the redox behavior of this heterocyclic system. nih.gov The electrochemical reduction potential of these compounds is influenced by the steric and electronic effects of the substituents on the ring. nih.gov An increase in the number of bulky alkyl substituents can make the electrochemical reduction potential more negative, indicating that the redox properties are tunable through synthetic modification. nih.gov

Recent research on related five-membered heterocycles has also highlighted their potential for multiredox activity. acs.org Electrochemical studies can reveal the capacity of these scaffolds to undergo multiple, stable oxidation and reduction events, which is a key characteristic for applications in data storage and molecular switches. While detailed electrochemical data specifically for imidazolidine dihydrochloride is limited, the behavior of its derivatives suggests that the core structure is redox-active and can be incorporated into more complex systems designed for specific electrochemical functions.

Advanced Analytical Methodologies for Imidazolidine Dihydrochloride Characterization Beyond Basic Identification

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elucidate the structure of Imidazolidine (B613845) Dihydrochloride (B599025). By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise molecular mass data and characteristic fragmentation patterns that serve as a molecular fingerprint.

In the analysis of imidazolidine derivatives, electron impact ionization (EI) is a common technique. The resulting mass spectrum typically shows a molecular ion peak (M+) corresponding to the mass of the intact molecule. The study of N,N'-disubstituted imidazolium (B1220033) ionic liquids, which share the core ring structure, reveals that the cationic ring system produces intense molecular cations. nih.gov The fragmentation of this molecular ion provides valuable structural information. For imidazolidine-based structures, fragmentation often involves cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a dominant pathway for aliphatic amines. libretexts.org

The fragmentation patterns of various imidazolidine derivatives have been investigated to elucidate their structures. researchgate.netresearchgate.net For instance, the mass spectrum of certain synthesized imidazolidine compounds shows molecular ion peaks that correspond to their specific molecular formulas. researchgate.net The subsequent fragmentation of these ions can involve the loss of specific substituents or parts of the ring structure. While specific fragmentation data for Imidazolidine Dihydrochloride is not detailed in the provided results, general principles suggest that after the initial ionization, characteristic losses corresponding to HCl, and subsequent ring fragmentation would be expected. The analysis of these fragments helps to confirm the core imidazolidine structure and the presence of the dihydrochloride salt form.

Table 1: Illustrative Mass Spectrometry Fragmentation Data for Imidazolidine Derivatives This table is illustrative, based on general fragmentation patterns of related compounds.

Fragment Type Description Potential m/z (Illustrative)
Molecular Ion [M]+ Represents the intact ionized molecule. Varies with derivative
Alpha-Cleavage Fission of a C-C bond adjacent to the nitrogen atom. Varies
Ring Scission Breakage of the imidazolidine ring, leading to smaller fragments. Varies

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a preferred method for the analysis of polar compounds like this compound and its derivatives. americanpharmaceuticalreview.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For imidazolidine-related compounds, mobile phases often consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727), sometimes with pH modifiers to ensure good peak shape and retention. researchgate.nettandfonline.comnih.gov For instance, a method for determining an imidazolidinone impurity in Tizanidine hydrochloride used an Inertsil ODS-3V column with a mobile phase of water and acetonitrile (95:5 v/v). researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to the absorbance maximum of the analyte. researchgate.netresearchgate.net The ability to use gradient elution in HPLC allows for the effective separation of complex mixtures. americanpharmaceuticalreview.com

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds or those containing polar functional groups, derivatization is often necessary to increase volatility and improve chromatographic performance. iaea.orggdut.edu.cn In the analysis of imidazolidine-related structures, GC has been used with various detectors, including mass selective detectors (MSD) and nitrogen-specific detectors. iaea.orgnih.gov For example, a method for analyzing 2-Imidazolidinethione involved derivatization followed by GC-MSD analysis. iaea.org The choice of a capillary column, such as an OV-17 or HP-5MS, is critical for achieving high resolution. gdut.edu.cnnih.gov GC methods can provide high sensitivity and specificity, making them valuable for trace analysis and purity assessment. gdut.edu.cnnih.gov

Table 2: Example Chromatographic Conditions for Imidazole/Imidazolidine Compound Analysis

Parameter HPLC Example researchgate.netnih.gov GC Example gdut.edu.cnnih.gov
Technique Reversed-Phase HPLC Gas Chromatography
Column C8 or C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) Capillary (e.g., HP-5MS, 30 m x 0.25 mm)
Mobile Phase / Carrier Gas Acetonitrile/Water or Methanol/Phosphate Buffer Nitrogen or Helium
Detector UV-Vis Detector (e.g., 215 nm or 300 nm) Mass Spectrometer (MS) or Nitrogen-Specific Detector (NSD)

| Application | Purity analysis, quantification of impurities | Quantification in complex matrices, trace analysis |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, Chlorine) in a sample of this compound. This analysis provides a direct measure of the compound's stoichiometric purity and is crucial for confirming its empirical formula.

The process involves the complete combustion of a precisely weighed sample in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The amount of chlorine is typically determined by other methods, such as titration after combustion. From the masses of these products, the percentages of C, H, and N in the original sample are calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₃H₁₀Cl₂N₂). A close agreement between the experimental and theoretical values confirms the identity and purity of the compound with respect to its elemental composition. This technique is routinely used to verify the structure of newly synthesized imidazolidine derivatives. researchgate.net

**Table 3: Theoretical Elemental Composition of this compound (C₃H₁₀Cl₂N₂) **

Element Symbol Atomic Mass ( g/mol ) Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.01 36.03 22.66
Hydrogen H 1.01 10.10 6.35
Chlorine Cl 35.45 70.90 44.59
Nitrogen N 14.01 28.02 17.62

| Total | | | 159.05 | 100.00 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for the detection and characterization of molecules or molecular fragments with one or more unpaired electrons, known as radical species. nih.govresearchgate.net While this compound itself is not a radical, it can form radical species under certain conditions, such as exposure to gamma or electron-beam irradiation. osti.gov

EPR spectroscopy can provide detailed information about the electronic structure, environment, and identity of these radical species. researchgate.net Studies on irradiated imidazolium ionic liquids have shown the formation of long-lived radical cations. osti.gov The EPR spectra of these species exhibit characteristic hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). Analysis of these patterns allows for the identification of the atoms within the radical and provides insight into the distribution of the unpaired electron's spin density across the molecule. osti.govrsc.org

For this compound, EPR could be used to investigate degradation pathways that involve radical intermediates or to study its behavior in redox processes. The g-factor and hyperfine coupling constants derived from the EPR spectrum are key parameters used to characterize the specific radical formed. osti.gov This technique is invaluable for understanding the stability and reactivity of the compound under energetic conditions. nih.govnih.gov

Future Research Directions and Unexplored Avenues in Imidazolidine Dihydrochloride Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While traditional methods for synthesizing imidazolidines often involve the condensation of 1,2-diamines and aldehydes, future research will prioritize the development of more sophisticated, efficient, and selective synthetic routes. wikipedia.org Key areas of exploration include:

Multi-Component Reactions (MCRs): Expanding the scope of MCRs will be a primary focus. These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of time and resource efficiency. mdpi.com Recent developments in four-component synthesis of spiro-imidazolidines using photocatalysis highlight the potential for creating complex molecules with minimal waste, a core principle of green chemistry. mdpi.comacs.org Future work will likely target the discovery of new MCRs that allow for diverse functionalization of the imidazolidine (B613845) core.

Asymmetric Catalysis: Achieving high levels of stereocontrol is crucial for pharmaceutical applications. Future efforts will concentrate on designing novel chiral catalysts for the enantioselective and diastereoselective synthesis of imidazolidines. nih.gov The use of chiral Lewis acids, organocatalysts, and metal complexes in cascade reactions has already shown promise in producing trisubstituted imidazolidines with excellent stereoselectivities. nih.gov Further development in this area will aim for even higher selectivity and broader substrate scope.

Green Chemistry Approaches: There is a growing demand for environmentally benign synthetic methods. Research will continue to explore catalyst-free reactions, the use of water as a solvent, and energy-efficient techniques like microwave irradiation. rsc.orgias.ac.in For example, simple and green procedures involving the condensation of aldehydes and diamines in an aqueous suspension have been shown to produce tetrahydroimidazoles in high yields. rsc.org

Novel Catalytic Systems: The exploration of new catalysts is expected to yield more efficient transformations. Silver-catalyzed 1,3-dipolar cycloadditions of azomethine ylides and Lewis acid-catalyzed reactions of aziridines with imines have provided efficient pathways to highly substituted imidazolidines. nih.govrsc.org Future research will likely investigate other transition metals and organocatalytic systems to improve yields, reduce reaction times, and enhance selectivity.

Synthetic StrategyKey AdvantagesRepresentative YieldsFuture Focus
Multi-Component Reactions (MCRs)High atom economy, reduced waste, operational simplicity. mdpi.comacs.orgUp to 92% mdpi.comDiscovery of new MCRs for greater molecular diversity.
Asymmetric CatalysisHigh stereocontrol (enantio- and diastereoselectivity). nih.govGood yields with excellent diastereo- and enantioselectivities. nih.govDevelopment of more robust and versatile chiral catalysts.
Green Chemistry ApproachesEnvironmentally friendly, reduced use of hazardous solvents. rsc.orgias.ac.in86–95% in water suspension. rsc.orgBroader application of aqueous media and catalyst-free conditions.
Novel Catalytic SystemsEnhanced efficiency and selectivity, milder reaction conditions. nih.gov65–98% nih.govExploration of earth-abundant metal catalysts and new organocatalysts.

Exploration of New Reactivity Patterns and Transformation Cascades

Beyond synthesis, a significant area of future research lies in uncovering new ways the imidazolidine ring can react and be transformed. This includes harnessing its structure for subsequent, more complex chemical transformations.

Cycloaddition Reactions: The imidazolidine scaffold and its precursors are valuable in cycloaddition reactions. The [3+2] cycloaddition of nonstabilized azomethine ylides is a powerful tool for creating functionalized imidazolidines. nih.govrsc.orgrsc.org More recently, catalytic (5+1) cycloadditions with diazooxindoles have been developed to access novel piperazine-spirooxindole frameworks. chemrxiv.org Future work will likely explore other types of cycloadditions, such as [4+2] and higher-order reactions, to build diverse heterocyclic systems.

Ring-Opening and Ring-Expansion Reactions: The imidazolidine ring is not inert and can undergo cleavage or expansion to yield other valuable structures. wikipedia.org For instance, the hydrolytic ring expansion of related imidazolines can form medium-sized rings like rsc.orgnih.govresearchgate.netthiazecines. researchgate.net Future investigations could focus on developing selective ring-opening methodologies to generate synthetically useful 1,2-diamines that are otherwise difficult to prepare, or exploring novel ring-expansion cascades to access larger, more complex heterocyclic systems. nih.gov

Cascade Reactions: Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (a cascade) is a major goal of modern organic synthesis. Imidazolidinone-catalyzed cascade reactions, which can proceed through both iminium and enamine catalysis, are a prime example. sci-hub.box Future research will aim to design more intricate cascade sequences initiated by or involving imidazolidine intermediates to rapidly construct complex molecular architectures from simple starting materials. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is becoming an indispensable tool for accelerating research. In the context of imidazolidine dihydrochloride (B599025), computational methods will be pivotal in guiding experimental work.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms, rationalize stereochemical outcomes, and understand the role of catalysts. researchgate.net For example, DFT studies have been used to understand the mechanism of imidazolidinone synthesis via the urea method, revealing the catalytic role of water in lowering activation barriers. researchgate.net Future studies will apply these methods to newly discovered reactions to accelerate their optimization.

Rational Catalyst Design: Computer-aided drug design (CADD) strategies and molecular modeling can be used to design novel imidazolidine-based catalysts or inhibitors with enhanced activity and selectivity. nih.gov By simulating the interactions between a catalyst and substrates, researchers can predict which catalyst structures will be most effective, reducing the need for extensive experimental screening. nih.govnajah.edu

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. nih.gov This can be used to study the stability of imidazolidine derivatives complexed with biological targets, such as enzymes, or to understand the conformational preferences that dictate reactivity. nih.govmdpi.com Such simulations have been used to confirm the stability of imidazolidinone derivatives as selective COX-2 inhibitors. najah.edu

Computational MethodApplication in Imidazolidine ChemistryFuture Outlook
Density Functional Theory (DFT)Elucidating reaction mechanisms, predicting reactivity and stability. researchgate.netedu.krdGuiding the design of experiments for novel synthetic routes and reactivity patterns.
Computer-Aided Drug Design (CADD)Designing molecules with specific biological activities (e.g., enzyme inhibitors). nih.govAccelerating the discovery of new imidazolidine-based therapeutics.
Molecular Dynamics (MD) SimulationsStudying protein-ligand stability, conformational analysis. nih.govmdpi.comPredicting the behavior of imidazolidines in complex biological or material systems.

Integration with Flow Chemistry and Automated Synthesis

To translate laboratory discoveries into practical applications, scaling up synthesis in a safe and efficient manner is essential. Flow chemistry offers a powerful solution.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors, rather than traditional batch flasks, offers numerous advantages, including enhanced safety, better temperature control, and easier scalability. nih.gov The synthesis of imidazolidine derivatives, such as 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione, has been successfully transferred from batch to a continuous flow process, achieving high throughput. researchgate.netrsc.org Future research will focus on developing fully continuous, multi-step syntheses of complex imidazolidine-containing molecules, potentially integrating reaction, separation, and purification steps into a single streamlined process. nih.govresearchgate.net

Automation and High-Throughput Screening: The combination of flow chemistry with automated platforms allows for rapid optimization of reaction conditions and the synthesis of large libraries of compounds for screening. This approach will be invaluable for discovering new reactivity patterns and for identifying imidazolidine derivatives with desirable properties in fields like medicine and materials science.

Exploration in Novel Materials and Supramolecular Assemblies

The unique structural and electronic properties of the imidazolidine scaffold make it an attractive building block for advanced materials and supramolecular structures.

Polymer Chemistry: Imidazolidine derivatives can serve as precursors to N-heterocyclic carbenes (NHCs), which are effective organic catalysts for polymerization reactions. rsc.org Future research could explore the direct incorporation of the imidazolidine ring into polymer backbones to create new materials with tailored thermal, mechanical, or optical properties.

Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Flexible imidazolium (B1220033) macrocycles, closely related to imidazolidines, have been shown to be versatile building blocks for anion-induced self-assembly. rsc.org This opens up avenues for creating responsive materials, sensors, and complex host-guest systems. The exploration of imidazolidine-based macrocycles for similar applications is a promising and underexplored area.

Metal-Organic Frameworks (MOFs): While not yet widely explored, the diamine nature of the imidazolidine ring makes it a potential linker for the construction of novel MOFs. These materials have applications in gas storage, separation, and catalysis. Future research could investigate the synthesis of MOFs incorporating imidazolidine-based ligands to explore new structural motifs and functional properties.

Q & A

Q. What are the recommended methods for synthesizing imidazolidine dihydrochloride derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via cyclization reactions of primary amines with carbonyl compounds under acidic conditions. For example, 2-hydrazinyl-imidazolidine derivatives can be prepared by reacting hydrazine with cyclic ketones, followed by hydrochlorination . Key factors affecting yield include:

  • pH control : Excess HCl ensures protonation of intermediates, stabilizing the dihydrochloride form.
  • Temperature : Reactions often proceed optimally at 60–80°C to balance reaction rate and decomposition risks.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. How should this compound be stored to maintain stability, and what analytical techniques validate its integrity?

Stability requires:

  • Storage : Anhydrous conditions (desiccators) at 2–8°C to prevent hydrolysis .
  • Analytical validation :
    • HPLC : Quantifies purity and detects degradation products (e.g., free imidazolidine) using C18 columns and UV detection at 210–230 nm .
    • Karl Fischer titration : Monitors residual moisture, critical for hygroscopic dihydrochloride salts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of HCl vapors .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting NMR or MS data often arise from:

  • Tautomerism : Imidazolidine rings may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize tautomers for clearer spectra .
  • Counterion effects : Chloride ions can broaden proton signals. Compare data with freebase forms or use ion-pairing agents in LC-MS .

Q. What experimental strategies optimize the formulation of this compound in sustained-release matrices?

A 3² factorial design (as used for trimetazidine dihydrochloride) can optimize polymer blends like HPMC and ethyl cellulose :

  • Variables : Polymer concentration (X₁) and compression force (X₂).
  • Responses : Drug release at 12h (Y₁) and tablet hardness (Y₂).
  • Data analysis : ANOVA identifies significant factors; contour plots predict optimal conditions (e.g., 20% HPMC, 10 kN force) .

Q. How does this compound interact with enzymatic targets like LSD1, and what assays validate its inhibitory activity?

Bomedemstat dihydrochloride, an LSD1 inhibitor, increases H3K4/H3K9 methylation via demethylase inhibition :

  • In vitro assays : Use ELISA to measure methylated histone levels in cell lysates.
  • Cellular apoptosis : Flow cytometry (Annexin V/PI staining) confirms pro-apoptotic effects in cancer models .

Q. What computational methods predict the pharmacokinetic behavior of this compound derivatives?

  • Molecular dynamics (MD) : Simulate solubility and membrane permeability using force fields like AMBER.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and CYP450 interactions based on logP and polar surface area .

Methodological Considerations

Q. How do dihydrochloride vs. hydrochloride salt forms impact bioactivity and experimental design?

  • Solubility : Dihydrochloride salts (2:1 HCl:base ratio) generally exhibit higher aqueous solubility than monohydrochlorides, improving bioavailability in in vivo studies .
  • Counterion interference : Excess chloride in dihydrochlorides may affect ion-sensitive assays (e.g., chloride channels); include salt-free controls .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Probit analysis : Models dose-mortality relationships in acute toxicity assays (e.g., LD₅₀ determination) .
  • ANOVA with post-hoc tests : Identifies significant differences in chronic toxicity endpoints (e.g., weight loss in rodent models) .

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